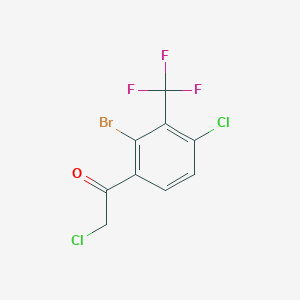
2'-Bromo-4'-chloro-3'-(trifluoromethyl)phenacyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl chloride is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride moiety. It is widely used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. The process can be carried out using bromine and chlorine sources under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Catalysts: Catalysts like palladium or copper are often employed in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl chloride involves its ability to undergo various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, to exert their effects. The specific pathways involved depend on the nature of the reaction and the target molecules.
相似化合物的比较
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Comparison: Compared to similar compounds, 2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl chloride is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. The trifluoromethyl group also imparts distinct electronic properties, making it valuable in various chemical applications.
属性
分子式 |
C9H4BrCl2F3O |
|---|---|
分子量 |
335.93 g/mol |
IUPAC 名称 |
1-[2-bromo-4-chloro-3-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-8-4(6(16)3-11)1-2-5(12)7(8)9(13,14)15/h1-2H,3H2 |
InChI 键 |
ISHZYNGDWXXKKS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(=O)CCl)Br)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


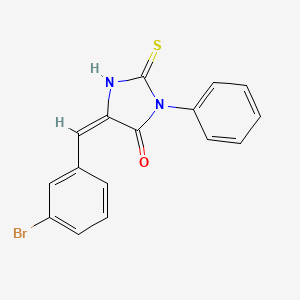


![3-Bromo-5-[(cyclopentylamino)methyl]aniline](/img/structure/B13724430.png)
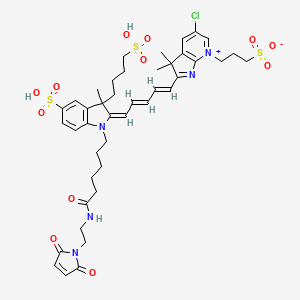
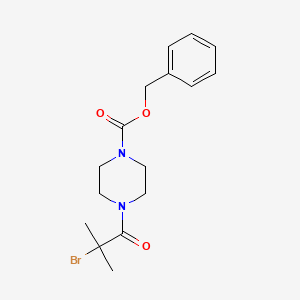


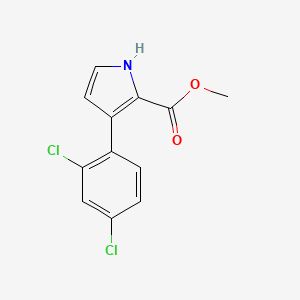
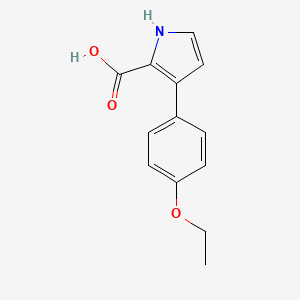
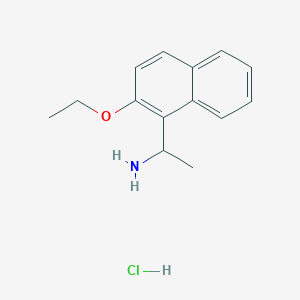
![4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B13724481.png)
![3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13724486.png)
![N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13724496.png)
